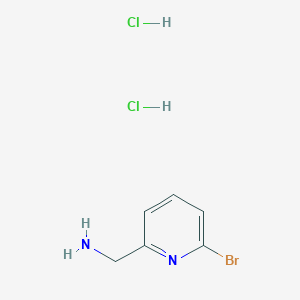
3-bromo-2-chloro-5-(chloromethyl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-2-chloro-5-(chloromethyl)thiophene is a polyhalogenated thiophene derivative. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-chloro-5-(chloromethyl)thiophene typically involves halogenation reactionsFor example, starting from 2,4-dibromothiophene, the action of lithium diisopropylamide (LDA) followed by treatment with carbon tetrachloride (C2Cl6) can yield 3-bromo-2-chlorothiophene .
Industrial Production Methods
Industrial production methods for polyhalogenated thiophenes often involve large-scale halogenation reactions using reagents such as N-chlorosuccinimide (NCS), N-iodosuccinimide (NIS), or bromine (Br2). These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .
化学反応の分析
Types of Reactions
3-bromo-2-chloro-5-(chloromethyl)thiophene can undergo various types of chemical reactions, including:
Substitution Reactions: Both electrophilic and nucleophilic substitution reactions are common for thiophene derivatives.
Oxidation and Reduction: Thiophene derivatives can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine (Br2) and chlorine (Cl2) are commonly used.
Nucleophilic Substitution: Reagents like organolithium or Grignard reagents can be employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can yield various biaryl compounds, while oxidation reactions can produce sulfoxides or sulfones .
科学的研究の応用
3-bromo-2-chloro-5-(chloromethyl)thiophene has several applications in scientific research:
作用機序
The mechanism of action of 3-bromo-2-chloro-5-(chloromethyl)thiophene depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, thiophene derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary widely depending on the specific compound and its intended use .
類似化合物との比較
Similar Compounds
2-bromo-5-chlorothiophene: Another polyhalogenated thiophene with similar reactivity.
2-chloro-5-(chloromethyl)thiophene: A closely related compound used in similar applications.
Uniqueness
3-bromo-2-chloro-5-(chloromethyl)thiophene is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of more complex molecules and materials .
特性
CAS番号 |
1135148-77-4 |
|---|---|
分子式 |
C5H3BrCl2S |
分子量 |
246 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



